N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C13H18N2O5S2 and its molecular weight is 346.42. The purity is usually 95%.
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Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 295.34 g/mol
Antimicrobial Properties
Research has indicated that compounds containing the oxazole moiety exhibit notable antimicrobial activity. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli. The presence of sulfonamide groups in the structure may enhance these effects by interfering with bacterial folic acid synthesis, a critical metabolic pathway.
Compound | Target Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
Oxazole Derivative 1 | M. tuberculosis | 0.045 | |
Oxazole Derivative 2 | E. coli | 100 |
Anticancer Activity
Studies have also explored the anticancer potential of oxazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds similar to this compound have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.
- Cell Membrane Disruption : Oxazole derivatives can integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
- Study on Antitubercular Activity :
- Anticancer Evaluation :
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-13(17,8-21-3)7-14-22(18,19)9-4-5-11-10(6-9)15(2)12(16)20-11/h4-6,14,17H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPKHCODEJMCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.